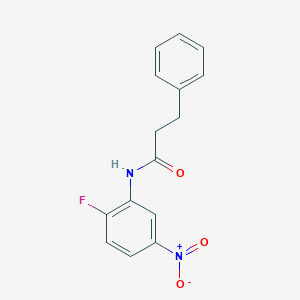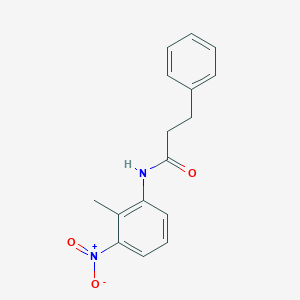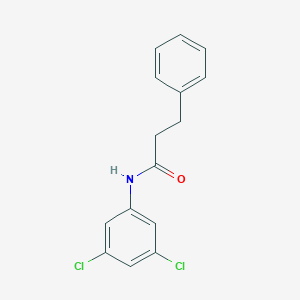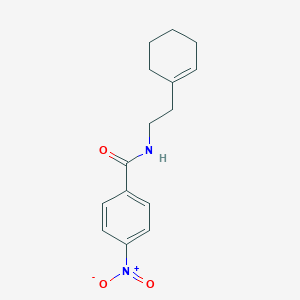![molecular formula C20H14Cl2N2O2S2 B325292 3-CHLORO-N-{2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]ETHYL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B325292.png)
3-CHLORO-N-{2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]ETHYL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-CHLORO-N-{2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]ETHYL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound featuring a benzothiophene core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-{2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]ETHYL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by chlorination and subsequent amide formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-CHLORO-N-{2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]ETHYL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-CHLORO-N-{2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]ETHYL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 3-CHLORO-N-{2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]ETHYL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-benzothiophene-2-carboxamide
- 3-chloro-N-(2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-1-methylethyl)-1-benzothiophene-2-carboxamide
Uniqueness
3-CHLORO-N-{2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]ETHYL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual benzothiophene rings and specific substitution pattern make it a valuable compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C20H14Cl2N2O2S2 |
|---|---|
Molekulargewicht |
449.4 g/mol |
IUPAC-Name |
3-chloro-N-[2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]ethyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H14Cl2N2O2S2/c21-15-11-5-1-3-7-13(11)27-17(15)19(25)23-9-10-24-20(26)18-16(22)12-6-2-4-8-14(12)28-18/h1-8H,9-10H2,(H,23,25)(H,24,26) |
InChI-Schlüssel |
QLECHZUHLXYYMC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NCCNC(=O)C3=C(C4=CC=CC=C4S3)Cl)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NCCNC(=O)C3=C(C4=CC=CC=C4S3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-nitrobenzoyl)amino]-N-phenylbenzamide](/img/structure/B325210.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-3-phenylpropanamide](/img/structure/B325215.png)




![N-{4-[acetyl(methyl)amino]phenyl}-3-phenylpropanamide](/img/structure/B325226.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-4-fluorobenzamide](/img/structure/B325227.png)
![2-{[4-(1-Azepanylsulfonyl)anilino]carbonyl}benzoic acid](/img/structure/B325228.png)

![2-(4-chloro-2-methylphenoxy)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B325236.png)
![2-(2-naphthyloxy)-N-(2-{[(2-naphthyloxy)acetyl]amino}ethyl)acetamide](/img/structure/B325237.png)
![Propyl 4-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B325238.png)
